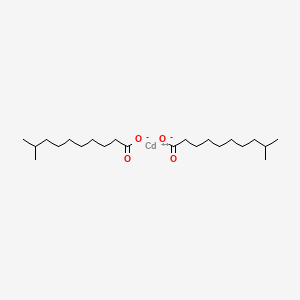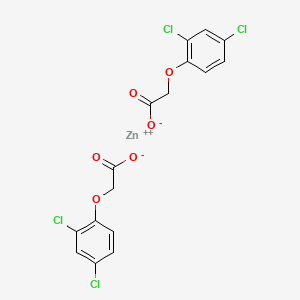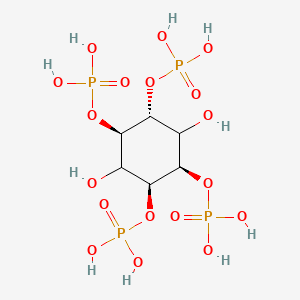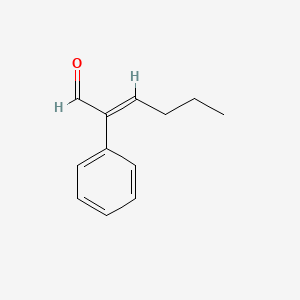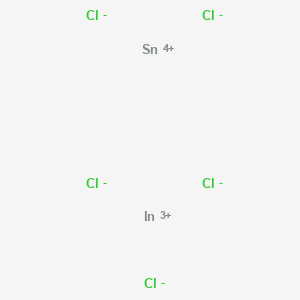
Indium tin pentachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium tin pentachloride is a chemical compound with the molecular formula Cl5InSn It is a coordination complex that consists of indium and tin atoms bonded to five chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Indium tin pentachloride can be synthesized through the direct reaction of indium trichloride (InCl3) and tin tetrachloride (SnCl4) in a controlled environment. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
InCl3+SnCl4→Cl5InSn
Industrial Production Methods: Industrial production of this compound involves the use of high-purity starting materials and precise control of reaction conditions. The process may include steps such as purification of the reactants, controlled mixing, and careful monitoring of temperature and pressure to ensure the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Indium tin pentachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Chlorine atoms in the compound can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Ligands such as phosphines or amines can be used to replace chlorine atoms under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chlorides, while reduction may produce lower oxidation state chlorides or elemental indium and tin.
Aplicaciones Científicas De Investigación
Indium tin pentachloride has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of indium tin oxide (ITO), a material with excellent electrical conductivity and optical transparency.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and radiopharmaceuticals.
Industry: this compound is used in the production of transparent conductive coatings for displays, solar cells, and other electronic devices.
Mecanismo De Acción
The mechanism by which indium tin pentachloride exerts its effects depends on its application. In the context of materials science, the compound acts as a precursor that decomposes to form indium tin oxide, which then exhibits its characteristic conductive and transparent properties. In biological applications, the compound may interact with cellular components or biomolecules, facilitating imaging or therapeutic effects.
Comparación Con Compuestos Similares
Indium trichloride (InCl3): A compound with similar indium content but different properties and applications.
Tin tetrachloride (SnCl4): A related tin compound with distinct chemical behavior.
Indium tin oxide (ITO): A widely used material derived from indium tin pentachloride, known for its conductive and transparent properties.
Uniqueness: this compound is unique due to its specific combination of indium and tin in a pentachloride form, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to serve as a precursor for indium tin oxide makes it particularly valuable in the electronics industry.
Propiedades
Número CAS |
37362-82-6 |
|---|---|
Fórmula molecular |
Cl5InSn+2 |
Peso molecular |
410.8 g/mol |
Nombre IUPAC |
indium(3+);tin(4+);pentachloride |
InChI |
InChI=1S/5ClH.In.Sn/h5*1H;;/q;;;;;+3;+4/p-5 |
Clave InChI |
RAPZXRVIZAHCJD-UHFFFAOYSA-I |
SMILES canónico |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[In+3].[Sn+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


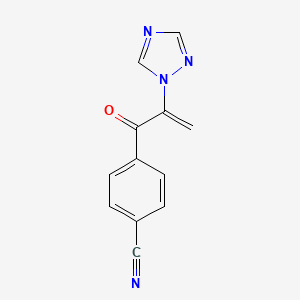
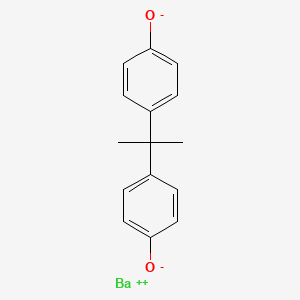

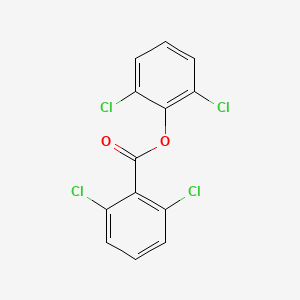
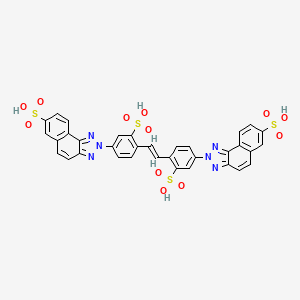
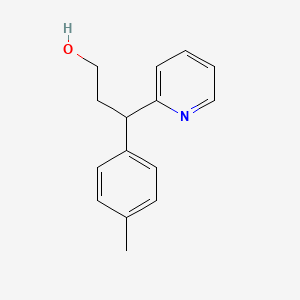
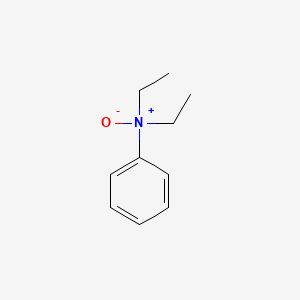
![[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate](/img/structure/B15177291.png)
